molecular formula C17H15NO4S B2963005 N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-25-7

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B2963005
CAS No.: 942864-25-7
M. Wt: 329.37
InChI Key: QOIAAVDMFIGXFU-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chromene ring system, a sulfonamide group, and a 4-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide typically involves the reaction of 4-methylbenzylamine with 2-oxo-2H-chromene-6-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted products with amine or thiol groups.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the chromene ring system can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)sulfonyltryptophan: A sulfonamide compound with a tryptophan moiety.

    4-methyl-2,5-dimethoxyamphetamine: A phenyl isopropylamine derivative with mood-altering effects.

    1-cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: A phenylpyrrole compound with potential biological activities.

Uniqueness

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of a chromene ring system and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-2-4-13(5-3-12)11-18-23(20,21)15-7-8-16-14(10-15)6-9-17(19)22-16/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAAVDMFIGXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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